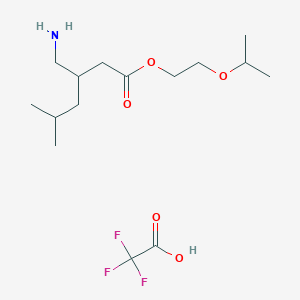

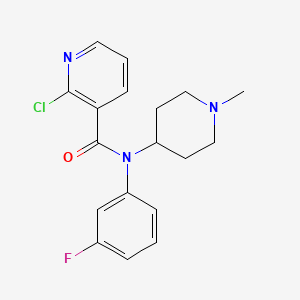

![molecular formula C22H25FN4O4 B2549739 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide CAS No. 896362-45-1](/img/structure/B2549739.png)

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a complex molecule with potential interactions with central nervous system receptors. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their interactions with biological targets.

Synthesis Analysis

Paper 1 discusses the synthesis of a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines with various substituents, including fluoroalkyl aryl ethers. These compounds were synthesized to evaluate their binding profiles at sigma1 and sigma2 receptors. The synthesis involved creating piperazine derivatives with specific structural features to optimize sigma1 receptor affinity and selectivity. Although the exact synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide is not described, the methodologies used for similar compounds could potentially be applied to its synthesis .

Molecular Structure Analysis

The molecular structure of related compounds is discussed in Paper 2, where the benzoxazolinone ring systems are described as essentially planar, and the piperazine ring adopts a chair conformation. The benzoxazolinone ring system is nearly perpendicular to the piperazine ring. These structural details are crucial as they can affect the molecule's binding to receptors and overall biological activity .

Chemical Reactions Analysis

Neither of the provided papers directly addresses the chemical reactions of the specific compound . However, the papers do discuss the binding of similar compounds to sigma receptors, which implies that these molecules can interact with biological systems through receptor-ligand interactions. The high selectivity and potency of some of these ligands at the sigma1 receptor suggest that the compound may also exhibit specific chemical interactions with similar targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the favorable log D value of a related compound, as mentioned in Paper 1, suggests that similar compounds might possess desirable pharmacokinetic properties, such as brain uptake, which is essential for central nervous system-targeted drugs. The intermolecular interactions described in Paper 2, such as C-H...O contacts, could also influence the solubility and stability of the compound .

Applications De Recherche Scientifique

Hypotensive Activities

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide has been studied for its hypotensive activities. Research reveals that derivatives of this compound exhibit hypotensive activity in conscious rats and have mechanisms of action involving both central and peripheral activities. For example, 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines have shown to decrease sympathetic nerve activity and block pressor effects of norepinephrine and phenylephrine, indicating alpha-adrenergic antagonism (McCall et al., 1982).

Sigma-1 Receptor Ligands

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide analogs have been evaluated for their role as sigma-1 receptor ligands, showing potential in the study of central nervous system disorders and neurodegenerative diseases. Notably, compounds with structures related to this chemical showed high affinity and selectivity for the sigma-1 receptor, which is critical in understanding the receptor's role in various neurological conditions (Moussa et al., 2010).

Propriétés

IUPAC Name |

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O4/c1-24-21(28)22(29)25-13-18(15-2-7-19-20(12-15)31-14-30-19)27-10-8-26(9-11-27)17-5-3-16(23)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSZCQNRABZPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

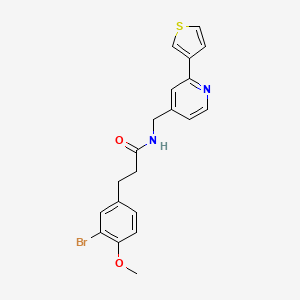

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)

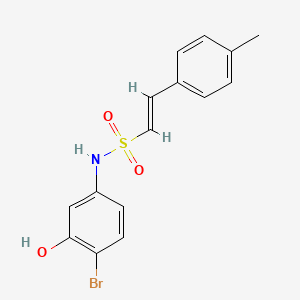

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)

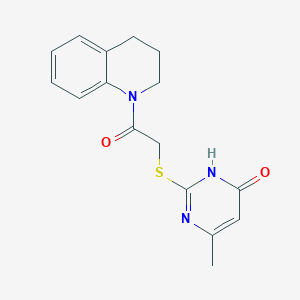

![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)

![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)